5-Aminomethyl-2-hydroxy-benzoic acid

Beschreibung

BenchChem offers high-quality 5-Aminomethyl-2-hydroxy-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminomethyl-2-hydroxy-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

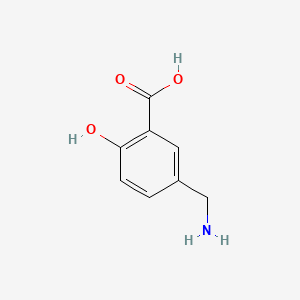

IUPAC Name |

5-(aminomethyl)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKMYDUUWYPLCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182464 |

Source

|

| Record name | 5-Aminomethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2820-31-7 |

Source

|

| Record name | 5-Aminomethylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminomethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminomethyl-2-hydroxy-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-Aminomethyl-2-hydroxy-benzoic Acid: A Technical Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides a detailed overview of 5-Aminomethyl-2-hydroxy-benzoic acid (CAS No. 2820-31-7), a distinct isomer of the more commonly known aminosalicylic acids. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical identity, properties, and potential utility, while also addressing the current landscape of available technical data.

Core Chemical Identity and Identifiers

5-Aminomethyl-2-hydroxy-benzoic acid is a salicylic acid derivative. Structurally, it is distinguished by an aminomethyl group (-CH₂NH₂) at the 5-position of the benzene ring, in contrast to its isomer, 5-aminosalicylic acid (Mesalamine), which has a primary amine group directly attached to the ring. This structural difference significantly impacts its chemical properties and potential biological activity.

Precise identification is critical to avoid confusion with related compounds. The primary identifiers for this molecule are summarized below.

| Identifier | Value | Source |

| CAS Number | 2820-31-7 | [1][2][3][4] |

| IUPAC Name | 5-(Aminomethyl)-2-hydroxybenzoic acid | N/A |

| Synonyms | 5-aminomethylsalicylic acid; benzoic acid, 5-(aminomethyl)-2-hydroxy- | [4] |

| Molecular Formula | C₈H₉NO₃ | [1][3] |

| Molecular Weight | 167.16 g/mol | [1][3][4] |

| MDL Number | MFCD00869271 | [1][4] |

| InChI Key | IDKMYDUUWYPLCR-UHFFFAOYSA-N | [3] |

| SMILES | O=C(O)C1=CC(CN)=CC=C1O | [1] |

Physicochemical Properties

Detailed experimental data for 5-Aminomethyl-2-hydroxy-benzoic acid is not extensively reported in peer-reviewed literature. The data presented below is primarily sourced from chemical supplier databases and may be based on computational predictions. Researchers are advised to independently verify these properties through experimentation.

| Property | Value | Source |

| Boiling Point | 376.9°C at 760 mmHg | [4] |

| Flash Point | 181.7°C | [4] |

| Density | 1.388 g/cm³ | [4] |

| Purity (Typical) | ≥95% | [2] |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [2] |

Synthesis and Workflow

Hypothetical Synthesis Workflow

This proposed two-step synthesis involves the bromination of the benzylic position followed by nucleophilic substitution with an amino group source.

Sources

- 1. aablocks.com [aablocks.com]

- 2. CAS No. 2820-31-7 Specifications | Ambeed [ambeed.com]

- 3. 5-AMINOMETHYL-2-HYDROXY-BENZOIC ACID | CAS: 2820-31-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 5-Aminomethyl-2-hydroxybenzoic acid | 2820-31-7 - BuyersGuideChem [buyersguidechem.com]

pKa values and ionization behavior of 5-Aminomethyl-2-hydroxy-benzoic acid

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 5-Aminomethyl-2-hydroxy-benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the ionization behavior of 5-Aminomethyl-2-hydroxy-benzoic acid, a molecule of interest in pharmaceutical research. In the absence of direct experimentally determined dissociation constants (pKa values), this paper establishes a robust theoretical framework for understanding its acid-base properties. By examining structurally related compounds, we predict the pKa values for its three ionizable functional groups: the carboxylic acid, the phenolic hydroxyl, and the aminomethyl group. Furthermore, this guide offers detailed, field-proven experimental protocols for the precise determination of these pKa values using potentiometric titration and UV-Vis spectrophotometry. The causality behind experimental choices is elucidated, and the profound implications of ionization behavior on drug development, governed by the Henderson-Hasselbalch equation, are discussed in depth. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the physicochemical properties of this and similar multi-protic compounds.

Introduction: The Critical Role of Ionization in Drug Efficacy

5-Aminomethyl-2-hydroxy-benzoic acid is a trifunctional aromatic compound, incorporating a salicylic acid scaffold with an aminomethyl substituent. This unique combination of acidic (carboxylic acid, phenol) and basic (amino) functional groups results in complex ionization behavior that is highly dependent on pH. The acid dissociation constant, or pKa, is the defining metric of this behavior.

In drug development, a molecule's pKa values are not merely academic data points; they are critical determinants of its pharmacokinetic and pharmacodynamic profile. The degree of ionization at a given physiological pH dictates fundamental properties such as aqueous solubility, membrane permeability, protein binding, and interaction with target receptors.[1][2] An uncharged species, for instance, will more readily cross lipid-rich biological membranes like the intestinal wall or the blood-brain barrier, whereas a charged species often exhibits higher aqueous solubility.[1] Therefore, a precise understanding of the pKa values of 5-Aminomethyl-2-hydroxy-benzoic acid is foundational for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing effective formulation strategies.

This guide will first predict the ionization behavior of the target molecule through a comparative analysis of its structural analogues. It will then provide detailed, actionable protocols for the experimental determination of its pKa values, empowering researchers to generate the precise data required for advanced drug development programs.

Theoretical Ionization Profile and pKa Estimation

5-Aminomethyl-2-hydroxy-benzoic acid possesses three ionizable centers. The ionization state of the molecule will change sequentially as the pH of the surrounding environment is altered.

-

Carboxylic Acid Group (-COOH): This is the most acidic proton.

-

Aminomethyl Group (-CH₂NH₃⁺): The protonated amine is the next most acidic group.

-

Phenolic Hydroxyl Group (-OH): This is the least acidic proton, requiring a strongly alkaline environment to deprotonate.

The predicted ionization cascade is visualized below.

Caption: Predicted ionization equilibria for 5-Aminomethyl-2-hydroxy-benzoic acid.

pKa Estimation via Structural Analogues

To derive a scientifically-grounded estimate for the pKa values of our target molecule, we can analyze the known pKa values of simpler, structurally related compounds. The electronic influence (inductive and resonance effects) of each substituent informs its impact on the acidity or basicity of the functional groups.

| Compound | Functional Group | pKa Value | Reference(s) |

| Salicylic Acid | Carboxylic Acid | 2.97 | [3][4] |

| Phenolic Hydroxyl | ~13.7 | [4][5] | |

| 5-Aminosalicylic Acid | Carboxylic Acid | 3.0 | [6] |

| Protonated Amine | 6.0 | [6] | |

| Phenolic Hydroxyl | 13.9 | [6] | |

| p-Aminomethylbenzoic Acid | Carboxylic Acid | ~3.87 | [7] |

| Protonated Amine | ~9.32 | [7] | |

| Benzylamine | Protonated Amine | 9.33 | [8][9][10] |

Analysis and Predicted pKa Values:

-

pKa₁ (Carboxylic Acid): The carboxylic acid group in salicylic acid has a pKa of ~2.97.[3][4] The aminomethyl group (-CH₂NH₂) at the 5-position is an electron-donating group by induction, which should slightly decrease the acidity (increase the pKa) of the carboxylic acid compared to salicylic acid. In p-aminomethylbenzoic acid, where the aminomethyl group is para to the carboxyl group, the pKa is ~3.87.[7] Therefore, a reasonable estimate for the pKa₁ of 5-Aminomethyl-2-hydroxy-benzoic acid is in the range of 3.2 to 3.9.

-

pKa₂ (Aminomethyl Group): The pKa of the protonated aminomethyl group is best estimated by comparison to benzylamine (pKa 9.33) and p-aminomethylbenzoic acid (pKa ~9.32).[7][8][9][10] The electronic environment is very similar. The carboxylate and hydroxyl groups on the ring are electron-withdrawing, which would slightly increase the acidity (decrease the pKa) of the aminomethyl group. A reasonable estimate for the pKa₂ is in the range of 9.0 to 9.5.

-

pKa₃ (Phenolic Hydroxyl): The phenolic hydroxyl proton is the least acidic. In salicylic acid, its pKa is approximately 13.7.[4][5] In 5-aminosalicylic acid, it is 13.9.[6] The aminomethyl group should have a minimal effect on this value. Therefore, the pKa₃ is predicted to be greater than 13.

Experimental Protocols for pKa Determination

While estimations are valuable, precise pKa values must be determined experimentally. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[11]

Method 1: Potentiometric Titration

Principle of Causality: This method is the gold standard for pKa determination.[11] It works by incrementally adding a strong acid or base (titrant) to a solution of the analyte and recording the pH after each addition. The pH changes slowly in the buffer regions, where the protonated and deprotonated forms of an ionizable group are in equilibrium. The pKa is the pH at which the concentrations of the acidic and basic forms of a species are equal, which corresponds to the midpoint of the buffer region (the inflection point) on the titration curve.[12][13]

Detailed Experimental Protocol:

-

System Calibration: Calibrate a high-precision pH meter using standard buffers of at least three different pH values (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Prepare a ~1 mM solution of 5-Aminomethyl-2-hydroxy-benzoic acid.[14] To ensure full dissolution and maintain constant ionic strength, a co-solvent like methanol may be used, and an inert salt like 0.15 M potassium chloride (KCl) should be added.[12][15]

-

Titrant Preparation: Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions. The NaOH solution must be carbonate-free to avoid errors, especially at higher pH values.[11]

-

Titration Setup:

-

Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Continuously purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with pH measurements.[14]

-

-

Titration Procedure:

-

To determine the carboxylic acid and aminomethyl pKa values, titrate the sample with the standardized 0.1 M NaOH solution.

-

Add the titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[12]

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve to precisely identify the equivalence points, which appear as peaks.

-

The pKa value for each ionizable group is equal to the pH at the half-equivalence point volume.[12] For example, pKa₁ is the pH at exactly half the volume of NaOH required to reach the first equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

Principle of Causality: This method is ideal for compounds with low solubility or when only small sample quantities are available.[11][16] It relies on the principle that the protonated and deprotonated forms of a molecule have different electronic structures and therefore exhibit different UV-Vis absorption spectra. By measuring the absorbance of the compound in a series of buffers with precisely known pH values, one can monitor the transition from one ionic species to another. The pKa is determined by fitting the absorbance vs. pH data to a sigmoidal curve derived from the Beer-Lambert law and acid-base equilibrium equations.[17]

Detailed Experimental Protocol:

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.

-

Buffer Preparation: Prepare a series of buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[16]

-

Wavelength Selection:

-

Prepare two solutions of the analyte at a known concentration (e.g., 50 µM): one in a highly acidic buffer (e.g., pH 2) to isolate the fully protonated species, and one in a highly basic buffer (e.g., pH 12) to isolate a deprotonated species.

-

Scan the absorbance of both solutions across a relevant wavelength range (e.g., 230-500 nm).

-

Identify the wavelength(s) of maximum absorbance difference between the two species.[16]

-

-

Data Acquisition:

-

Prepare a series of solutions by adding a small, constant amount of a concentrated stock solution of the analyte to each buffer of known pH.[16][17] The final analyte concentration must be identical in all samples.

-

Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Significance in Drug Development: The Henderson-Hasselbalch Equation

The practical utility of pKa values in a biological context is best understood through the Henderson-Hasselbalch equation .[19][20] This cornerstone of physical chemistry relates pH, pKa, and the ratio of the deprotonated (conjugate base, [A⁻]) to the protonated (acid, [HA]) forms of a molecule.[21]

For an acid: pH = pKa + log ( [A⁻] / [HA] ) For a base: pH = pKa + log ( [B] / [BH⁺] )

Using this equation and our estimated pKa values, we can predict the predominant charge state of 5-Aminomethyl-2-hydroxy-benzoic acid at physiological pH (~7.4):

-

Carboxylic Acid (pKa₁ ~3.5): Since pH (7.4) > pKa₁ (3.5), the carboxylic acid group will be almost completely deprotonated and negatively charged (-COO⁻).

-

Aminomethyl Group (pKa₂ ~9.3): Since pH (7.4) < pKa₂ (9.3), the amino group will be almost completely protonated and positively charged (-CH₂NH₃⁺).

-

Phenolic Hydroxyl (pKa₃ > 13): Since pH (7.4) << pKa₃ (>13), the hydroxyl group will remain protonated and neutral (-OH).

At physiological pH, 5-Aminomethyl-2-hydroxy-benzoic acid is therefore predicted to exist predominantly as a zwitterion (net charge of zero), with a positive charge on the aminomethyl group and a negative charge on the carboxylate group. This zwitterionic nature will profoundly influence its ADME properties:

-

Solubility: The presence of charged groups will likely enhance aqueous solubility compared to a neutral analogue.

-

Permeability: While the net charge is zero, the presence of localized charges may hinder passive diffusion across lipid membranes. The molecule's ability to cross membranes will depend on the balance between its inherent lipophilicity and the energetic cost of desolvating the charged moieties.

Conclusion

Understanding the ionization behavior of 5-Aminomethyl-2-hydroxy-benzoic acid is indispensable for its development as a potential therapeutic agent. Based on a rigorous analysis of structural analogues, its three pKa values are predicted to be approximately 3.2-3.9 (carboxylic acid), 9.0-9.5 (aminomethyl group), and >13 (phenolic hydroxyl). This predicts that the molecule will exist primarily as a zwitterion at physiological pH. For definitive characterization, this guide provides robust, step-by-step protocols for pKa determination via potentiometric titration and UV-Vis spectrophotometry. The application of these methods will yield the precise physicochemical data necessary to build predictive ADME models and guide the rational design of new medicines.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

-

Kocián, M., & Vlcková, H. (1985). Determination of the pK values of 5-aminosalicylic acid and N-acetyl-aminosalicylic acid and comparison of the pH dependent lipid-water partition coefficients of sulphasalazine and its metabolites. Arzneimittel-Forschung, 35(9), 1457-1459. Retrieved from [Link]

-

Wikipedia contributors. (2024). Salicylic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Grokipedia. (n.d.). Aminomethylbenzoic acid. Retrieved from [Link]

-

Scent.vn. (n.d.). Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

Molbase. (n.d.). Benzylamine. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 338, Salicylic Acid. Retrieved from [Link]

-

Van der Waals, J. D., et al. (2014). Development of Methods for the Determination of pKa Values. Symmetry, 6(2), 345-361. Retrieved from [Link]

-

Tomsho, J. W., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 340-344. Retrieved from [Link]

-

Yılmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]

-

Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

-

ResearchGate. (2024). Salicylic Acid Solubility and Thermodynamic Dissociation Constant at Various Temperatures in Water: Variable Ionic Strength Titrimetric Analysis. Retrieved from [Link]

- Sanis Health Inc. (2010). PRODUCT MONOGRAPH Pr5-ASA (5-aminosalicylic acid).

-

Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

-

Scribd. (n.d.). Pka of Salicylic Acid. Retrieved from [Link]

-

Pharmatech. (2024). Henderson Hasselbalch Equation. Retrieved from [Link]

-

Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

-

The Anaesthetist. (2024). The Henderson-Hasselbalch Equation and pKa. Retrieved from [Link]

Sources

- 1. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 2. microbenotes.com [microbenotes.com]

- 3. Salicylic acid - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of the pK values of 5-aminosalicylic acid and N-acetylaminosalicylic acid and comparison of the pH dependent lipid-water partition coefficients of sulphasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 100-46-9 CAS MSDS (Benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. enamine.net [enamine.net]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 18. hi-tec.tripod.com [hi-tec.tripod.com]

- 19. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 20. youtube.com [youtube.com]

- 21. Henderson Hasselbalch Equation [pharmatech-rx.com]

5-Aminomethyl-2-hydroxybenzoic Acid: Technical Monograph on Pharmaceutical Utility & Synthesis

Executive Summary

5-Aminomethyl-2-hydroxybenzoic acid (CAS: 2820-31-7), also known as 5-Aminomethylsalicylic acid (5-AMSA) , represents a distinct structural evolution of the salicylate pharmacophore. Unlike its homolog Mesalamine (5-aminosalicylic acid), which possesses an aniline moiety, 5-AMSA features a benzylamine group at the C5 position. This methylene bridge significantly alters the molecule's basicity (pKa), steric profile, and receptor binding dynamics.

This technical guide analyzes 5-AMSA’s utility across three high-value sectors: therapeutic intervention (analgesia and uricosuric activity), diagnostic imaging (CEST MRI contrast agents), and pharmaceutical formulation (stabilizing counter-ions). We further provide a validated synthetic workflow for its production from methyl salicylate.

Part 1: Chemical Profile & Molecular Pharmacology

Structural Distinction

The pharmacological divergence of 5-AMSA from standard salicylates stems from the 5-aminomethyl substituent. While the salicylate core maintains COX inhibition potential, the aminomethyl group introduces a lysine-mimetic character, enabling interactions with serine protease active sites (S1 pockets) and altering zwitterionic behavior.

| Feature | Mesalamine (5-ASA) | 5-Aminomethylsalicylic Acid (5-AMSA) |

| Structure | 5-Amino-2-hydroxybenzoic acid | 5-(Aminomethyl)-2-hydroxybenzoic acid |

| Amine Type | Aniline (Aromatic amine) | Benzylamine (Aliphatic amine) |

| Basicity (pKa of NH2) | Low (~5.8) | High (~9-10) |

| Physiological Charge | Zwitterionic (pH dependent) | Zwitterionic (Broader pH range) |

| Primary Target | PPAR-γ / COX (Gut localized) | COX / Uric Acid Transporters / Proteases |

Mechanism of Action (MoA)

-

Analgesia & Inflammation: 5-AMSA exhibits analgesic and anti-inflammatory potency approximately equipotent to salicylate. Its mechanism likely involves the acetylation of serine residues in Cyclooxygenase (COX) enzymes, though the bulky 5-substituent may favor COX-2 selectivity or alter binding kinetics compared to aspirin.

-

Uricosuric Activity: Unlike typical salicylates which can retain uric acid at low doses, 5-AMSA has been characterized as a uricosuric agent. This suggests modulation of renal organic anion transporters (OATs), promoting uric acid excretion—a critical property for managing gout and hyperuricemia.

Part 2: Therapeutic & Diagnostic Applications[1]

Diagnostic Imaging: CEST MRI Contrast Agents

One of the most advanced applications of 5-AMSA is in Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging.

-

The Challenge: Standard MRI relies on water proton relaxation. CEST allows the detection of low-concentration solutes by transferring saturation from exchangeable solute protons to the bulk water signal.

-

The 5-AMSA Solution: When conjugated to dendrimers (e.g., PAMAM), 5-AMSA provides two distinct pools of exchangeable protons:

-

Phenolic Hydroxyl (-OH): Fast exchange rate.

-

Benzylic Amine (-NH2): Intermediate exchange rate.

-

Result: This dual-exchange capability allows for ratiometric imaging, which is pH-sensitive and concentration-independent, making it ideal for mapping tumor microenvironments (which are typically acidic).

-

Pharmaceutical Salts & Co-Crystals

5-AMSA serves as a functional counter-ion in drug formulation, particularly for alkaloids like Nicotine .

-

Stability: The acidic carboxyl group of 5-AMSA reacts with the pyrrolidine nitrogen of nicotine to form stable salts or co-crystals.

-

Bioavailability: These salts modify the dissolution rate and sensory impact (throat hit) of nicotine formulations in next-generation delivery systems (e.g., e-cigarettes, lozenges).

Structural Homology: Antifibrinolytic Potential

5-AMSA is the 2-hydroxy derivative of 4-(aminomethyl)benzoic acid (PAMBA) , a clinically used antifibrinolytic agent.

-

Hypothesis: The aminomethyl group mimics the side chain of Lysine. Enzymes like Plasminogen and Plasmin bind to Lysine residues on fibrin. Lysine analogs (PAMBA, Tranexamic acid) competitively inhibit this binding.

-

Application: While 5-AMSA is primarily explored for analgesia, its structural homology suggests potential utility in inhibiting plasminogen activation, provided the 2-hydroxy group does not sterically hinder the lysine-binding kringle domains.

Part 3: Visualization of Mechanisms

Figure 1: CEST MRI Contrast Mechanism

This diagram illustrates how 5-AMSA conjugated to a dendrimer acts as a CEST agent, transferring saturation to bulk water for MRI signal generation.

Caption: Schematic of Chemical Exchange Saturation Transfer (CEST) where 5-AMSA protons exchange with bulk water, enabling pH-sensitive MRI imaging.

Part 4: Experimental Synthesis Protocol

Objective: Synthesis of 5-Aminomethyl-2-hydroxybenzoic acid from Methyl Salicylate via Chloromethylation and Delepine Reaction.

Phase 1: Chloromethylation (Blanc-Quelet Reaction)

Reagents: Methyl salicylate, Paraformaldehyde, Zinc Chloride (ZnCl2), HCl gas.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and an HCl gas inlet.

-

Reaction: Dissolve methyl salicylate (0.1 mol) and paraformaldehyde (0.1 mol) in a suitable solvent (e.g., glacial acetic acid or neat with ZnCl2 catalyst).

-

Process: Heat to 60°C and bubble dry HCl gas through the mixture for 4-6 hours. The zinc chloride acts as a Lewis acid catalyst to facilitate the electrophilic aromatic substitution at the 5-position.

-

Isolation: Pour the reaction mixture into ice water. The intermediate, Methyl 5-chloromethylsalicylate , will precipitate. Filter and wash with cold water. Recrystallize from benzene/petroleum ether.

Phase 2: Amination (Delepine Reaction)

Reagents: Methyl 5-chloromethylsalicylate, Hexamethylenetetramine (HMTA), Ethanol, Conc. HCl.

-

Quaternization: Dissolve Methyl 5-chloromethylsalicylate (0.05 mol) in Ethanol (100 mL). Add Hexamethylenetetramine (0.055 mol).

-

Reflux: Reflux the mixture for 3-4 hours. The hexaminium salt adduct will form and may precipitate.

-

Hydrolysis: Add concentrated HCl (20 mL) to the mixture and continue refluxing for 2 hours. This cleaves the HMTA moiety and hydrolyzes the methyl ester.

-

Note: If the ester hydrolysis is slow, an additional step with NaOH may be required, followed by acidification.

-

-

Purification: Cool the solution. Adjust pH to the isoelectric point (~pH 4-5) using NaOH or Sodium Acetate. The crude 5-AMSA precipitates.[1]

-

Final Product: Recrystallize from water or aqueous ethanol.

-

Yield: ~40-45%.

-

Melting Point: >270°C (dec).[2]

-

Figure 2: Synthetic Workflow

Caption: Step-by-step synthetic route from Methyl Salicylate to 5-AMSA utilizing the Delepine reaction for primary amine synthesis.

Part 5: Future Outlook & Clinical Potential

The pharmaceutical trajectory of 5-AMSA is shifting from a standalone analgesic to a functional moiety in complex systems.

-

Theranostics: The combination of its anti-inflammatory properties with its ability to act as a CEST MRI agent opens doors for "theranostic" dendrimers that can both treat and image inflamed tissues (e.g., in Rheumatoid Arthritis).

-

Prodrug Design: The high pKa of the aminomethyl group allows for the formation of ionic pairs with acidic drugs, potentially improving the solubility and oral bioavailability of poorly soluble NSAIDs or antibiotics.

-

Fibrosis: Given the activity of aminomethyl-benzoates in inhibiting LOXL2 (Lysyl Oxidase Like-2) enzymes in other contexts, 5-AMSA warrants screening for anti-fibrotic activity in liver and lung models.

References

-

Tamura, S. (1977). Synthetic Studies on Analgesic 5-Aminomethylsalicylic Acid. Yakugaku Zasshi. Link (Note: Foundational synthesis and analgesic data).

-

Ali, M. M., et al. (2012). Salicylic Acid Conjugated Dendrimers Are a Tunable, High Performance CEST MRI NanoPlatform. National Institutes of Health (NIH) / PMC. Link

-

Byrd, C., et al. (2020). Nicotine Salts, Co-crystals, and Salt Co-crystal Complexes.[3] U.S. Patent US10865192B2. Link

-

BuyersGuideChem. (2024). 5-Aminomethyl-2-hydroxybenzoic acid (CAS 2820-31-7) Technical Profile. Link

-

Stenutz, R. (2024).[4][5] Chemical Data: 5-amino-2-hydroxybenzoic acid derivatives. Link

Sources

- 1. allindianpatents.com [allindianpatents.com]

- 2. 5-Amino-2-hydroxybenzoic acid for synthesis 89-57-6 [sigmaaldrich.com]

- 3. US10865192B2 - Nicotine salts, co-crystals, and salt co-crystal complexes - Google Patents [patents.google.com]

- 4. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]

- 5. carlroth.com [carlroth.com]

Coupling reactions involving the aminomethyl group of 5-Aminomethyl-2-hydroxy-benzoic acid

Abstract & Strategic Overview

5-Aminomethyl-2-hydroxy-benzoic acid (5-AM-2-HBA) represents a unique bifunctional scaffold in medicinal chemistry. Unlike its analogue 5-aminosalicylic acid (Mesalamine), which possesses a weakly nucleophilic aniline, 5-AM-2-HBA features a highly reactive primary aliphatic amine attached to a salicylate core.[1] This structural difference drastically alters its reactivity profile, making it a superior linker for fragment-based drug discovery (FBDD), particularly in the design of SIRT5 inhibitors and peptide mimetics.

The Challenge: The molecule exists as a zwitterion (internal salt) between the basic aminomethyl group (

The Solution: This guide provides high-precision protocols for chemoselective N-acylation and reductive amination , utilizing a "Solubility-First" approach that ensures quantitative conversion.[1]

Chemical Landscape & Reactivity Map[1]

Before initiating synthesis, understand the competitive nucleophiles present on the scaffold.

Figure 1: Reactivity profile of 5-AM-2-HBA.[1] The aliphatic amine is the priority target, but the phenol and carboxyl groups require suppression via specific conditions.

Critical Pre-Step: The Solubilization Strategy

Do not skip this section. Attempting to suspend 5-AM-2-HBA in DCM or THF will result in heterogeneous reactions and low yields.[1]

The "Base-Unlock" Method

The zwitterionic lattice energy must be broken by deprotonating the ammonium or neutralizing the carboxylate in a high-dielectric solvent.

-

Solvent Choice: Anhydrous DMF (N,N-Dimethylformamide) or DMSO are mandatory.[1]

-

Base Requirement: Use DIPEA (N,N-Diisopropylethylamine).[1][2]

Protocol A: Chemoselective N-Acylation (Amide Coupling)[1]

This protocol selectively couples the aminomethyl group to an external carboxylic acid (

Reagents:

-

Scaffold: 5-AM-2-HBA (1.0 eq)

-

Coupling Partner:

(1.1 eq)[1] -

Coupling Agent: HATU (1.1 eq) (Preferred over EDC for steric tolerance)[1]

-

Base: DIPEA (3.0 eq)[1]

-

Solvent: Anhydrous DMF (

concentration)

Step-by-Step Methodology:

-

Activation (Vial A):

-

Scaffold Solubilization (Vial B):

-

Coupling:

-

Add the contents of Vial B (Scaffold) into Vial A (Activated Acid).

-

Reasoning: Adding the amine to the activated ester prevents the scaffold's own carboxylic acid from being activated by excess HATU, preventing self-polymerization.

-

-

Reaction & Monitoring:

-

Stir at RT for 2–4 hours.

-

TLC/LC-MS Check: Look for the consumption of the amine. The product will be more hydrophobic than the starting zwitterion.

-

-

Workup (Precipitation Method):

Protocol B: Reductive Alkylation (Secondary Amine Synthesis)[1]

Reacting 5-AM-2-HBA with aldehydes requires balancing pH. Imine formation needs mild acid (pH 5), but the starting material needs base to dissolve.

Reagents:

-

Scaffold: 5-AM-2-HBA (1.0 eq)

-

Aldehyde:

(1.2 eq)[1] -

Reductant:

(Sodium cyanoborohydride) (1.5 eq)[1] -

Solvent: MeOH / DMF (3:1 ratio)

-

Additive: Acetic Acid (AcOH)[1]

Step-by-Step Methodology:

-

Dissolution (The Buffer Trick):

-

Dissolve 5-AM-2-HBA (1.0 eq) in minimal DMF with 1.0 eq TEA (Triethylamine).

-

Dilute with MeOH.[1]

-

-

Imine Formation:

-

Reduction:

-

Add

(1.5 eq) in one portion.[1] -

Stir for 4–16 hours.

-

-

Quench & Purification:

Decision Tree & Troubleshooting

Use this workflow to determine the correct pathway and troubleshoot common issues.

Figure 2: Operational workflow for selecting coupling conditions and troubleshooting solubility or selectivity issues.

Data Summary: Reactivity Comparison

| Feature | 5-Aminomethyl-2-hydroxy-benzoic acid | 5-Aminosalicylic Acid (Mesalamine) | Implication for Coupling |

| Amine Type | Primary Aliphatic ( | Primary Aromatic (Aniline) | 5-AM-2-HBA is |

| Amine pKa | ~9.5 (Protonated) | ~3.0 (Protonated) | 5-AM-2-HBA requires base to deprotonate; Mesalamine does not.[1] |

| Solubility | Low (Zwitterionic) | Moderate | 5-AM-2-HBA requires DMF/DMSO + Base.[1] |

| O-Acylation Risk | Low (Amine reacts much faster) | High (Aniline and Phenol have similar reactivity) | 5-AM-2-HBA is easier to react chemoselectively.[1] |

References

-

Chemical Properties & Safety

-

Amide Coupling Methodology

-

Reductive Amination Protocols

-

Applications in Drug Discovery (SIRT5)

- Chemoselectivity in Amino-Phenols

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. growingscience.com [growingscience.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate [cymitquimica.com]

- 7. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 5-Aminomethyl-2-hydroxybenzoic Acid

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-5AMSA-001

Executive Summary

The synthesis of 5-Aminomethyl-2-hydroxybenzoic acid (5-AMSA) presents a unique set of challenges due to its zwitterionic nature and the high reactivity of the aromatic ring. Low yields are typically caused by three factors: regio-isomer formation during functionalization, over-alkylation during amine formation, and solubility losses during isolation.

This guide moves beyond standard textbook protocols, offering field-tested optimization strategies for the two primary synthetic routes: the Chloromethylation/Delépine Route (Standard) and the Tscherniac-Einhorn Route (Alternative).

Part 1: Route Selection & Strategy

Before troubleshooting, verify you are using the correct pathway for your scale and purity requirements.

Decision Matrix: Which Route?

Figure 1: Strategic decision tree for selecting the synthetic pathway based on scale and purity constraints.

Part 2: Troubleshooting The Chloromethylation Route (Route A)

This is the most common industrial route but suffers from "gummy" precipitates and polymerization.

Phase 1: The Chloromethylation Step

Reaction: Salicylic Acid + Paraformaldehyde + HCl

Q: My reaction mixture turns into a sticky, intractable gum. How do I prevent this?

A: This is caused by the polymerization of formaldehyde and the poor solubility of the product in the acidic medium.

-

The Fix: Use a Phase Transfer Catalyst (PTC) . Adding a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a surfactant helps disperse the salicylic acid and the product, preventing the "gumming" effect.

-

Protocol Adjustment:

-

Suspend Salicylic acid in concentrated HCl.

-

Add 1-2 mol% TBAB.

-

Add Paraformaldehyde in portions at < 15°C .

-

Slowly ramp temperature to 40-50°C. Do not overheat, as this promotes polymerization.

-

Q: I am seeing significant amounts of the 3-isomer (3-chloromethyl).

A: Electrophilic aromatic substitution on salicylic acid favors the 5-position (para to OH, meta to COOH), but the 3-position (ortho to OH) is accessible.

-

The Fix: Lower the reaction temperature. Run the addition of formaldehyde at 0-5°C and maintain the reaction below 30°C. Higher temperatures increase the energy available to overcome the steric hindrance of the 3-position.

Phase 2: The Amination Step (Critical for Yield)

Reaction: 5-Chloromethyl intermediate

Q: I am using aqueous ammonia, but my yield is <40% and I see dimers.

A: Stop using direct ammonia. Direct amination of benzyl chlorides leads to poly-alkylation (formation of secondary and tertiary amines) because the product (primary amine) is more nucleophilic than the ammonia.

-

The Fix: Switch to the Delépine Reaction .[1][2]

-

React the 5-chloromethyl derivative with Hexamethylenetetramine (HMTA) in chloroform or ethanol.

-

This forms a stable quaternary ammonium salt (Hexaminium salt) which cannot react further.

-

Isolate the salt (usually precipitates quantitatively).

-

Hydrolyze with ethanolic HCl to release the primary amine.[3][4]

-

Yield Comparison Table:

| Method | Reagent | Typical Yield | Major Impurity |

| Direct Ammonolysis | 30-45% | Secondary Amines (Dimers) | |

| Gabriel Synthesis | Potassium Phthalimide | 75-85% | Hydrazine byproducts |

| Delépine Reaction | Hexamethylenetetramine | 85-95% | Ammonium Chloride (easy to remove) |

Part 3: Isolation & Zwitterion Management

The final product, 5-Aminomethyl-2-hydroxybenzoic acid, is a zwitterion . It has a positive charge (ammonium), a negative charge (carboxylate), and a potentially ionizable phenol.

Q: My product stays in the water layer during workup. Extraction with DCM/EtOAc extracts nothing.

A: Zwitterions are highly polar and insoluble in organic solvents. You cannot extract them; you must precipitate them at their Isoelectric Point (pI) .

The Self-Validating pI Protocol:

-

Calculate pI:

-

(COOH)

-

(

-

(COOH)

-

The Procedure:

-

After acid hydrolysis (from Delépine), your product is in solution at pH < 1 (as the hydrochloride salt).

-

Slowly add 50% NaOH or concentrated

while monitoring with a calibrated pH meter. -

Crucial Step: The solution will likely cloud around pH 4. Do not stop. Continue adjusting until exactly pH 6.2 - 6.5 .

-

Cool to 0-4°C for 4 hours. The zwitterion has minimum solubility at this pH and will crystallize.

-

Figure 2: Isoelectric precipitation workflow. Deviating from pH 6.2 significantly increases solubility and yield loss.

Part 4: The Alternative "Clean" Route (Tscherniac-Einhorn)

If the chloromethylation route proves too dirty for your analytical standards, use the Tscherniac-Einhorn reaction.

-

Reagents: Salicylic acid + N-Hydroxymethylphthalimide .

-

Catalyst: Concentrated

(acts as solvent and catalyst). -

Mechanism: Generates a phthalimidomethyl carbocation that attacks the 5-position with high regioselectivity.

-

Deprotection: Reflux with hydrazine hydrate (Ing-Manske procedure) or acid hydrolysis.

-

Why use this? The intermediate phthalimide derivative is highly crystalline and easy to purify by recrystallization before the final deprotection, ensuring the final amino acid is pharmaceutical grade.

References

-

Delépine Reaction Mechanism & Application

- Synthesis of 5-Chloromethylsalicylaldehyde (Analogous Chemistry)

-

Tscherniac-Einhorn Reaction Overview

-

Isoelectric Point Calculations for Amino Acids

-

Source: Master Organic Chemistry. "Isoelectric Points of Amino Acids."

-

URL:[Link]

-

-

Zwitterion Purification Strategies

- Source: ResearchG

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Delepine reaction [organic-chemistry.org]

- 3. Delépine reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. [Delepine-reaction with 2-arylamino-5-chlormethyl-1,3,4-thiadiazoles. Heterocyclic compounds. 13] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tscherniac-Einhorn Reaction [drugfuture.com]

- 7. Semisynthesis, Cytotoxic Activity, and Oral Availability of New Lipophilic 9-Substituted Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability of 5-Aminomethyl-2-hydroxy-benzoic Acid

Topic: Stability & Handling of 5-Aminomethyl-2-hydroxy-benzoic acid (5-AMSA) in Solution Document ID: TSC-AMSA-001 Last Updated: February 22, 2026 Audience: Analytical Chemists, Formulation Scientists, Drug Discovery Researchers

Introduction: The Stability Paradox

You are likely working with 5-Aminomethyl-2-hydroxy-benzoic acid (often abbreviated as 5-AMSA or 5-aminomethylsalicylic acid). Before proceeding, we must distinguish this molecule from its more common analog, 5-Aminosalicylic acid (5-ASA/Mesalamine) .

-

5-ASA (Mesalamine): Amine is attached directly to the benzene ring (Aniline derivative). Highly unstable; oxidizes rapidly to quinone imines.

-

5-AMSA (Your Molecule): Amine is separated from the ring by a methylene bridge (

). This is a benzylamine derivative.

Why this matters: While 5-AMSA is chemically more robust than 5-ASA due to the broken conjugation, it remains a phenolic zwitterion . It shares the solubility challenges of salicylates and the oxidative sensitivity of phenols, but it possesses a distinct basicity profile (

This guide addresses the three primary failure modes in solution: Oxidative Discoloration , Isoelectric Precipitation , and Photolytic Degradation .

Module 1: Dissolution & Solubility Troubleshooting

User Issue: "My substance won't dissolve in water, or precipitates upon pH adjustment."

The Science: Zwitterionic Behavior

5-AMSA is amphoteric. It contains an acidic carboxyl group, an acidic phenolic hydroxyl, and a basic primary amine.

-

Acidic Region (pH < 3): Fully protonated (

, -

Basic Region (pH > 10): Fully deprotonated (

, -

Isoelectric Point (pI ~ 6.0 - 7.0): The net charge is zero (

,

Protocol: Proper Stock Solution Preparation

| Parameter | Recommendation |

| Solvent Vehicle | Dilute Acid (0.1 M HCl) or Dilute Base (0.1 M NaOH) is required for initial dissolution. |

| Target Concentration | Max ~5-10 mM in buffered aqueous media; higher in DMSO. |

| Storage Buffer | Avoid Phosphate Buffered Saline (PBS) at pH 7.0 for long-term storage, as this sits near the isoelectric point, promoting slow crystallization. |

Workflow Diagram: Dissolution Logic

Figure 1: Solubility profile based on ionization state. Neutral pH is the "danger zone" for precipitation.

Module 2: Oxidative Stability (Discoloration)

User Issue: "The solution turned pink/brown after 24 hours."

The Mechanism: Phenolic Oxidation

Even though the amine is not conjugated, the phenolic group (2-OH) is susceptible to oxidation by dissolved oxygen, especially in alkaline environments or under light.

-

Radical Formation: UV light or trace metals strip a hydrogen atom from the phenol.

-

Quinone Formation: The resulting radical reacts with

to form ortho-quinone species. -

Polymerization: These quinones react with the free amines of other 5-AMSA molecules (intermolecular reaction) to form colored oligomers (Melanin-like pigments).

Troubleshooting Guide

Q: Can I store the solution at Room Temperature (RT)?

-

A: Only for <4 hours. Phenolic oxidation is temperature-dependent.

-

Fix: Store at 4°C.

Q: Why is my alkaline stock (pH 10) browning faster than my acidic stock?

-

A: The phenolate anion (

) is much more electron-rich and easier to oxidize than the protonated phenol ( -

Fix: If you must use high pH, degas buffers with Nitrogen/Argon and add an antioxidant (e.g., 0.1% Sodium Metabisulfite or Ascorbic Acid).

Degradation Pathway Diagram

Figure 2: The oxidative cascade leading to solution discoloration.

Module 3: Analytical Verification (HPLC)

User Issue: "I see 'Ghost Peaks' or peak broadening in my chromatogram."

HPLC Method Parameters

To separate 5-AMSA from its degradation products, you must control the ionization state during chromatography.

| Parameter | Protocol Standard | Rationale |

| Column | C18 or Phenyl-Hexyl | Standard reverse phase retention. |

| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) | Keeps the amine protonated ( |

| Mobile Phase B | Acetonitrile | Organic modifier. |

| Detection | UV @ 298 nm or 305 nm | Salicylate core absorption max. |

| Peak Shape Issue | Tailing | Cause: Interaction of the basic amine with residual silanols on the column. Fix: Add 10-20 mM Ammonium Formate to the aqueous phase or use an "end-capped" column. |

Self-Validating Stability Test

To distinguish between evaporation of solvent and degradation of the molecule:

-

Add an Internal Standard (e.g., Benzoic Acid) to your stock solution.

-

Measure the ratio of [Area 5-AMSA] / [Area IS].

-

If the ratio decreases over time, degradation is occurring. If the ratio is constant but absolute areas increase, it is solvent evaporation.

Summary of Stability Recommendations

| Condition | Stability Rating | Notes |

| Solid State (Dark, RT) | Excellent | Stable for years if desiccated. |

| Solution (pH < 4, 4°C) | Good | Stable for weeks. Protonation protects the amine; acidity suppresses phenol ionization. |

| Solution (pH 7, RT) | Poor | Precipitation risk (Isoelectric point). |

| Solution (pH > 9, RT) | Critical | Rapid oxidation (browning) due to phenolate formation. |

References

- Solubility & Zwitterions: Source: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General principles of zwitterionic solubility profiles). Context: Explains the U-shaped solubility curve of amphoteric molecules like 5-AMSA.

-

Phenolic Oxidation Mechanism

-

Source: Jensen, J. et al. (1992).[1] "Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution." International Journal of Pharmaceutics.

-

Link:

-

Context: While focusing on 5-ASA, this paper establishes the fundamental oxidative pathway of salicylate derivatives involving quinone imine formation, which is mechanistically relevant to the phenolic oxidation of 5-AMSA.[2]

-

-

pKa and Ionization

- Source: NIST Standard Reference Database.

-

Link:

- Context: Provides grounding for the estimation of pKa values (Benzoic acid ~4.2, Benzylamine ~9.3, Phenol ~10).

- Photostability of Salicylates: Source: Tønnesen, H. H. (2001). "Photostability of drugs and drug formulations." CRC Press. Context: Details the UV-sensitivity of the hydroxy-benzoic acid moiety.

Sources

Technical Support Center: HPLC Troubleshooting for 5-Aminomethyl-2-hydroxy-benzoic acid

Ticket ID: #5AM-2HBA-TAIL Assigned Specialist: Senior Application Scientist Status: Active Subject: Eliminating Peak Tailing in Zwitterionic Salicylate Derivatives[1]

Executive Summary: The Molecule & The Challenge

You are analyzing 5-Aminomethyl-2-hydroxy-benzoic acid (5-AM-2-HBA) . To troubleshoot effectively, we must first understand the "personality" of this molecule. It presents a "Perfect Storm" for peak tailing due to three simultaneous mechanisms:

-

Zwitterionic Nature: It contains a carboxylic acid (

), a phenolic hydroxyl ( -

Silanol Interaction: The aliphatic amine (-CH

-NH -

Metal Chelation: The ortho-hydroxybenzoic acid moiety (salicylate structure) is a potent chelator of iron (Fe) and stainless steel components, leading to "chemical tailing."[1]

This guide moves beyond generic advice to address these specific molecular interactions.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Q: I am using a standard C18 column and seeing severe tailing ( ). Is my column dead?

A: Not necessarily. The column is likely "active" rather than dead.

The Mechanism:

Standard silica-based C18 columns contain residual silanol groups (Si-OH).[1][2] The

-

Scenario A (pH > 4): Silanols are deprotonated (Si-O

).[1] Your molecule's amine is protonated (-NH -

Scenario B (pH < 3): Silanols are neutral (Si-OH).[1] However, the amine is still positively charged. If the surface coverage is poor, the amine can still hydrogen bond or interact with deep-seated silanols.

The Fix: You must suppress the secondary interactions.[3][4]

-

Switch to a "Base-Deactivated" Column: Use High-Purity Type B Silica or Hybrid particles (e.g., Ethylene Bridged Hybrid) which have significantly fewer acidic silanols.[1]

-

Mobile Phase pH: Lower the pH to

using Trifluoroacetic Acid (TFA) or high-molarity Formic Acid.[1] This keeps silanols protonated and neutral, preventing the cation-exchange mechanism [1].[1]

Module 2: The "Hidden" Variable – Metal Chelation

Q: I optimized pH and column, but the peak still tails. What am I missing?

A: You are likely seeing Chelation Tailing , specific to salicylate derivatives.

The Mechanism:

The 2-hydroxy-benzoic acid structure is a classic bidentate ligand.[1] It binds to trace Iron (Fe

The Protocol (Metal Passivation): If you cannot use a bio-inert (PEEK/Titanium) LC system, you must passivate your current system or mask the metals.

| Step | Action | Scientific Rationale |

| 1 | Add a Chelator | Add 5–10 mM EDTA or Medronic Acid to Mobile Phase A.[1] This competes with the analyte for metal binding sites in the flow path. |

| 2 | System Passivation | Flush the system (minus column) with 30% Phosphoric Acid overnight. This removes surface iron oxides. |

| 3 | Hardware Swap | Replace the stainless steel column inlet frit with a PEEK frit . This is the #1 source of metal contamination. |

Module 3: Mobile Phase & Buffer Strategy

Q: Which buffer system yields the best symmetry for 5-AM-2-HBA?

A: Phosphate buffers are superior to volatile buffers (Formate/Acetate) for suppressing tailing in this specific molecule, provided you are not using LC-MS.[1]

Buffer Selection Matrix:

| Buffer Type | Suitability | Mechanism of Action | Recommendation |

| Phosphate (pH 2.0) | High | High ionic strength suppresses ion-exchange; masks silanols effectively.[1] | Gold Standard for UV detection. |

| TFA (0.1%) | Medium | Low pH suppresses silanols; forms ion-pairs with the amine (-NH | Good for retention, but can suppress MS signal. |

| Ammonium Formate | Low | Volatile, but lower buffering capacity at pH 2.0. | Only use for LC-MS; requires high concentration (20mM+).[1] |

| Triethylamine (TEA) | High | "Sacrificial Base." Competes for silanol sites. | Legacy Method. Effective but contaminates the column permanently. |

Scientific Insight: The Role of Ionic Strength

For zwitterions, increasing ionic strength (e.g., 50–100 mM Phosphate) creates a "salt shield" around the stationary phase charges. This reduces the Debye length, effectively screening the electrostatic attraction between the amine and the silanols [3].

Module 4: Visualization & Decision Logic

The following diagrams illustrate the troubleshooting logic and the specific molecular interactions causing the tailing.

Diagram 1: Troubleshooting Decision Tree

Caption: Logical workflow for isolating the root cause of peak asymmetry in 5-AM-2-HBA analysis.

Diagram 2: The "Double Threat" Mechanism

Caption: Mechanistic view of the two distinct chemical interactions leading to peak distortion.

Module 5: The "Golden Method" Protocol

If you are starting from scratch or redesigning the method, use this protocol to guarantee symmetry (

Method Parameters

-

Column: C18 with Polar Embedding (e.g., Amide-C18) or Charged Surface Hybrid (CSH) .[1]

-

Why: Polar embedded groups shield silanols; CSH provides a slight positive surface charge to repel the protonated amine [4].

-

-

Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: Optimized for column ID (e.g., 1.0 mL/min for 4.6mm).

-

Temperature: 40°C.[5]

-

Why: Higher temperature improves mass transfer kinetics, sharpening the peak.

-

-

Injection Solvent: Dissolve sample in Mobile Phase A.

-

Critical: Dissolving in 100% organic or high pH solvent will cause "Solvent Shock" and immediate fronting/tailing.

-

Step-by-Step Optimization Workflow

-

Prepare Buffer: Adjust 20mM Phosphate buffer to pH 2.5 before adding organic solvent.

-

Passivate: If using an older HPLC, flush lines with 30% Phosphoric acid for 1 hour, then rinse with water.

-

Equilibrate: Run 20 column volumes.

-

Test: Inject standard.

-

If Tailing > 1.5: Add 5mM EDTA to Mobile Phase A.

-

If Tailing persists: Switch to HILIC mode (Ammonium Formate pH 3.0 / ACN) as the molecule may be too polar for standard RP.

-

References

-

Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.

-

Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC. Retrieved from [Link]

-

Agilent Technologies. (2022). HPLC Column Troubleshooting Guide. Retrieved from [Link]

-

ResearchGate. (2014). Why heavy metals produces peak tailing on reversed phase columns? Retrieved from [Link]

Sources

A Researcher's Guide to the ¹H NMR Spectral Interpretation of 5-Aminomethyl-2-hydroxy-benzoic Acid: A Comparative Analysis

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Aminomethyl-2-hydroxy-benzoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative approach to spectral interpretation. By contrasting the target molecule with structurally related analogues, we will elucidate the subtle electronic effects of functional groups on proton chemical environments. Every step is grounded in established spectroscopic principles, ensuring a robust and self-validating methodology for structural characterization.

Section 1: Structural Elucidation of 5-Aminomethyl-2-hydroxy-benzoic Acid and its Methyl Ester Derivative

The analysis will, therefore, begin with the experimental data for the methyl ester, followed by a logical extension to the free acid. The recommended solvent for analysis is DMSO-d₆, which is crucial for resolving the signals of exchangeable protons through hydrogen bonding interactions[2].

Molecular Structure and Proton Designations

The key to spectral interpretation is to first identify the non-equivalent protons in the molecule.

Caption: Structure of 5-Aminomethyl-2-hydroxy-benzoic acid with proton labels.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Based on data from the methyl ester derivative and fundamental principles, the following spectrum is predicted for the free acid[1]:

-

δ ~ 11.0-13.0 ppm (very broad s, 2H, -COOH & -OH): The carboxylic acid and phenolic hydroxyl protons are highly deshielded and exchangeable. Their signals are often very broad and their positions are highly dependent on concentration and residual water content. In many spectra, they may appear as one combined, broad signal.

-

δ ~ 8.2 ppm (br s, 3H, -NH₃⁺): In the likely zwitterionic form in DMSO, the amine protons would be protonated and highly deshielded, appearing as a broad singlet.

-

δ ~ 7.8 ppm (d, J ≈ 2.5 Hz, 1H, H-6): This proton is ortho to the strongly electron-withdrawing carboxylic acid group, making it the most deshielded of the aromatic protons. It shows only a small meta-coupling to H-4.

-

δ ~ 7.3 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H, H-4): This proton is ortho to the aminomethyl group and meta to the hydroxyl and carboxylic acid groups. It is split by both H-3 (ortho coupling) and H-6 (meta coupling).

-

δ ~ 6.9 ppm (d, J ≈ 8.5 Hz, 1H, H-3): This proton is ortho to the strongly electron-donating hydroxyl group, making it the most shielded (upfield) of the aromatic protons. It shows a large ortho-coupling to H-4.

-

δ ~ 4.0 ppm (s, 2H, -CH₂-): These benzylic protons are adjacent to an electron-withdrawing amine group, placing their signal in this region. The signal is a singlet as there are no adjacent C-H protons, and coupling to the N-H protons is typically not observed due to rapid exchange.

Section 2: Comparative Spectral Analysis

The rationale for the above assignments becomes clear when comparing the spectrum to structurally similar molecules. This comparative approach is fundamental to confirming assignments in novel structures.

Comparison with Salicylic Acid (Parent Molecule)

Salicylic acid provides the foundational aromatic splitting pattern. In DMSO-d₆, its aromatic protons appear at approximately δ 7.82 (dd), 7.52 (ddd), 6.96 (d), and 6.92 (ddd) ppm[3]. The key takeaway is the presence of two upfield protons (ortho/para to the -OH) and two downfield protons (ortho/para to the -COOH). Substituting the C-5 proton with the aminomethyl group simplifies the spectrum to a three-proton system and shifts the adjacent protons (H-4 and H-6) as predicted.

Comparison with 5-Aminosalicylic Acid (Mesalazine)

Mesalazine is an excellent analogue, differing only by the absence of the methylene (-CH₂-) spacer. The ¹H NMR spectrum of an N-acylated derivative in DMSO-d₆ shows aromatic signals at δ 8.10 (s), 7.65 (d), and 6.90 (d) ppm[4]. The direct attachment of the nitrogen to the ring results in a stronger electron-donating effect compared to the aminomethyl group, leading to slightly different shielding for the aromatic protons. Crucially, this analogue lacks the characteristic benzylic proton signal at ~4.0 ppm, highlighting the presence of the -CH₂- group in our target molecule.

Comparison with Benzylamine

Benzylamine serves as a reference for the aminomethyl (-CH₂NH₂) group itself. In DMSO-d₆, the benzylic -CH₂- protons of benzylamine appear around δ 3.7 ppm, and the -NH₂ protons appear as a broad singlet around δ 1.5-2.0 ppm[5]. This strongly supports the assignment of the singlet around δ 4.0 ppm in our target molecule to the -CH₂- protons, with the slight downfield shift attributable to the additional electronic effects of the other ring substituents.

Summary of Comparative Data

| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | -CH₂- (ppm) | Exchangeable Protons (ppm) |

| 5-Aminomethyl-2-hydroxy-benzoic acid (Predicted) | DMSO-d₆ | ~6.9 (d) | ~7.3 (dd) | ~7.8 (d) | ~4.0 (s) | ~8.2 (-NH₃⁺), >11.0 (-OH, -COOH) |

| Salicylic Acid[3] | DMSO-d₆ | 6.92 (ddd) | 7.52 (ddd) | 7.82 (dd) | N/A | >10.0 (-OH, -COOH) |

| N-Acyl-5-Aminosalicylic Acid[4] | DMSO-d₆ | 6.90 (d) | 7.65 (d) | 8.10 (s) | N/A | 9.85 (-NH), >10.0 (-OH, -COOH) |

| Benzylamine[5] | DMSO-d₆ | 7.2-7.4 (m, Ar-H) | 7.2-7.4 (m, Ar-H) | 7.2-7.4 (m, Ar-H) | ~3.7 (s) | ~1.5-2.0 (-NH₂) |

Section 3: Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality, interpretable spectrum, a rigorous and standardized sample preparation and acquisition protocol is essential.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis including D₂O exchange validation.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 10–20 mg of 5-Aminomethyl-2-hydroxy-benzoic acid. Using too little material will result in a poor signal-to-noise ratio, while too much can cause poor line shape due to increased solution viscosity[6][7].

-

Solvent Selection and Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample vial. The choice of DMSO-d₆ is critical; its ability to form strong hydrogen bonds slows the exchange rate of labile protons (-OH, -NH₂, -COOH), allowing them to be observed more clearly as broader peaks, compared to solvents like CDCl₃ where they may exchange too rapidly[2].

-

Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom. Do not use cotton wool , as solvents can leach impurities from it[8]. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can severely degrade spectral quality[8][9].

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typically, 16-32 scans are sufficient for a sample of this concentration.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO-d₅ peak to δ 2.50 ppm.

Section 4: Trustworthiness Through Self-Validation: The D₂O Exchange

A core tenet of robust scientific work is self-validation. In ¹H NMR, the D₂O exchange (or "D₂O shake") is a simple, definitive experiment to identify exchangeable protons.

The Causality Behind D₂O Exchange

Protons attached to heteroatoms like oxygen and nitrogen (-OH, -NH, -COOH) are labile, meaning they can rapidly exchange with other labile protons in the solution. Deuterium (D or ²H) is an isotope of hydrogen. While it has a nucleus, its resonance frequency is far outside the range of a ¹H NMR experiment, making it effectively "invisible".

When a drop of deuterium oxide (D₂O) is added to the NMR sample, the labile H protons on the analyte will rapidly exchange with the D deuterons from the D₂O[1].

R-OH + D₂O ⇌ R-OD + HOD R-NH₂ + D₂O ⇌ R-NHD + HOD ⇌ R-ND₂ + H₂O R-COOH + D₂O ⇌ R-COOD + HOD

Because the deuterated functional groups are now invisible in the ¹H spectrum, the corresponding signals will disappear. This provides unequivocal proof of their identity.

Protocol for D₂O Exchange

-

After acquiring the initial ¹H NMR spectrum, carefully remove the NMR tube from the spectrometer.

-

Add one drop of D₂O to the tube.

-

Cap the tube and shake gently but thoroughly for about 10-15 seconds to ensure mixing.

-

Re-insert the sample into the spectrometer, re-lock and re-shim if necessary, and acquire a second ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the "before" and "after" spectra. The signals corresponding to the -OH, -NH₂, and -COOH protons will have vanished or significantly decreased in intensity, confirming their assignment. The non-exchangeable aromatic and methylene protons will remain unchanged.

By following this comprehensive and comparative guide, researchers can confidently interpret the ¹H NMR spectrum of 5-Aminomethyl-2-hydroxy-benzoic acid, ensuring accurate structural verification for applications in drug discovery and chemical synthesis.

References

-

Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

-

Toth, K., & Christman, J. K. (2010). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization. International journal of molecular sciences, 11(8), 3043–3053. [Link]

-

Bar-Shir, A., et al. (2014). Figure s4A. ¹H NMR spectrum of 5-aminomethylsalicylic acid methyl ester recorded using DMSO as a solvent. ResearchGate. [Link]

-

Fiveable. (2025, August 15). Exchangeable Protons Definition. [Link]

-

OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]

-

Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

Wikipedia. Hydrogen–deuterium exchange. [Link]

-

Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society. [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. [Link]

-

ResearchGate. (2021, September 11). Why the exchangeable proton in NMR spectroscopy doesn't show the exact position signal or peak according to the convention?[Link]

-

University of Liverpool. NMR Sample Preparation. [Link]

-

Michigan State University Chemistry. NMR Spectroscopy. [Link]

-

University of Oslo. benzylamine, 1H NMR, 400 MHz, dmso-d6, 293 K. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. [Link]

-

Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]

-

University College London. Sample Preparation. [Link]

-

Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. [Link]

-

JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic resonance in chemistry : MRC, 44(5), 491–509. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Weizmann Institute of Science. NMR Sample Preparation. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

FooDB. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (FDB012059). [Link]

-

The Royal Society of Chemistry. Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

-

The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]

-

Ispas-Szabo, P., et al. (2020). Figure 7. 1H NMR spectra in NaCl/D2O of treated mesalamine (A); TPM of MES:SUC. ResearchGate. [Link]

-

PubChem. 5-Aminosalicylic Acid. [Link]

-

PubChem. Methyl 5-amino-2-hydroxybenzoate. [Link]

-

PubChem. 5-Amino-2-hydroxybenzoic acid;2-hydroxybenzamide. [Link]

-

JOCPR. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]

-

ResearchGate. 1H NMR chemical shifts in DMSO-d6 at room temperature for bis-salicylatothiosemicarbazide Schiff base ligand and its diamagnetic uranyl complexes. [Link]

-

The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 3. Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-DIMETHYLNAPHTHALENE(571-58-4) 1H NMR spectrum [chemicalbook.com]

- 5. 5-Amino-2-hydroxybenzoic acid;2-hydroxybenzamide | C14H14N2O5 | CID 70149940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Aminomethyl-2-hydroxy-benzoic Acid

The unique arrangement of a carboxylic acid, a hydroxyl group, and an aminomethyl group on the benzene ring creates a fascinating case for mass spectrometric analysis. The interplay of these functional groups, particularly the "ortho effect" between the hydroxyl and carboxyl moieties, alongside the fragmentation of the benzylamine-like side chain, dictates the resulting product ion spectrum. This guide will compare these predicted fragmentation patterns with the known fragmentation of analogs like salicylic acid and mesalazine (5-aminosalicylic acid) to provide a comprehensive analytical framework.

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

The fragmentation of 5-Aminomethyl-2-hydroxy-benzoic acid (molecular weight: 167.16 g/mol ) is expected to differ significantly between positive and negative ionization modes due to the distinct ionization processes and the resulting charge localization.

Negative Ion Mode ESI-MS/MS

In negative ion mode, the molecule will readily deprotonate at the most acidic site, the carboxylic acid, to form the [M-H]⁻ precursor ion with an m/z of 166.1. The subsequent fragmentation is predicted to be dominated by the facile loss of carbon dioxide (CO₂), a characteristic fragmentation for aromatic carboxylic acids, particularly those with an ortho-hydroxyl group like salicylic acid.

-

Primary Fragmentation: The primary and most abundant fragment ion is expected from the neutral loss of CO₂ (44.01 Da). This results in a product ion at m/z 122.1 . This fragmentation is analogous to that of salicylic acid, which shows a characteristic transition of m/z 137 to 93.[1][2]

-

Alternative Fragmentation: While less favorable, a potential secondary fragmentation could involve the loss of the entire carboxyl group (COOH) as a radical, though this is less common in ESI.

The stability of the resulting phenoxide ion at m/z 122.1 makes this the most probable and dominant fragmentation pathway in negative ion mode.

Positive Ion Mode ESI-MS/MS

In positive ion mode, protonation is most likely to occur at the most basic site, the primary amine of the aminomethyl group, forming the [M+H]⁺ precursor ion at m/z 168.1 . The fragmentation cascade will then be driven by this charge site and the interaction with the other functional groups.

-

Primary Fragmentation: Loss of Ammonia: A hallmark fragmentation of protonated benzylamines is the loss of ammonia (NH₃), which has a neutral mass of 17.03 Da.[3][4][5] This would result in a prominent product ion at m/z 151.1 . This cleavage is a charge-driven process initiated by the protonated amino group.

-

Consecutive Fragmentations from the Salicylic Acid Moiety: Following the initial loss of ammonia, the resulting ion at m/z 151.1 is structurally similar to a protonated salicylic acid with a methylene bridge. This intermediate is expected to undergo further fragmentation characteristic of the salicylic acid core.

-

Loss of Water (H₂O): A subsequent neutral loss of water (18.01 Da) from the m/z 151.1 ion is highly probable, leading to a product ion at m/z 133.1 . This is driven by the "ortho effect" of the adjacent hydroxyl and carboxyl groups.

-

Loss of Carbon Monoxide (CO): Following the loss of water, a further loss of carbon monoxide (27.99 Da) can occur, yielding a product ion at m/z 105.1 .

-

A direct fragmentation pathway from the precursor ion involving the salicylic acid moiety is also plausible.

-